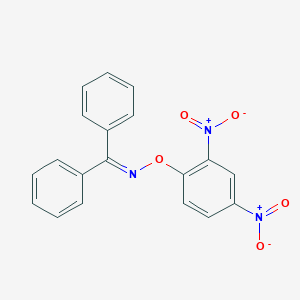

Benzophenone O-(2,4-dinitrophenyl)oxime

Beschreibung

Benzophenone O-(2,4-dinitrophenyl)oxime is a substituted oxime derivative characterized by a benzophenone backbone linked to a 2,4-dinitrophenyl group via an oxime functional group (-N-O-). This compound is structurally notable for its electron-withdrawing nitro groups, which enhance its reactivity and stability in certain chemical environments. It is primarily utilized in synthetic organic chemistry and photochemical applications, particularly in electron donor-acceptor (EDA) complex-driven reactions . Its molecular formula is C₁₉H₁₃N₃O₅, with a molecular weight of 363.33 g/mol (inferred from analogs in ).

Eigenschaften

CAS-Nummer |

17188-67-9 |

|---|---|

Molekularformel |

C19H13N3O5 |

Molekulargewicht |

363.3 g/mol |

IUPAC-Name |

N-(2,4-dinitrophenoxy)-1,1-diphenylmethanimine |

InChI |

InChI=1S/C19H13N3O5/c23-21(24)16-11-12-18(17(13-16)22(25)26)27-20-19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13H |

InChI-Schlüssel |

JDIIKYFZOYLTKL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=NOC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3 |

Kanonische SMILES |

C1=CC=C(C=C1)C(=NOC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3 |

Synonyme |

Benzophenone O-(2,4-dinitrophenyl)oxime |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzophenone O-(2,4-dinitrophenyl)oxime typically involves the reaction of 2,4-dinitrophenol with diphenylmethanimine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to isolate the pure compound .

Industrial Production Methods

While specific industrial production methods for Benzophenone O-(2,4-dinitrophenyl)oxime are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Benzophenone O-(2,4-dinitrophenyl)oxime can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and imine derivatives.

Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of aminophenoxy derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dinitrophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are typically used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of nitro and imine derivatives.

Reduction: Formation of aminophenoxy derivatives.

Substitution: Formation of various substituted phenoxy derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Benzophenone O-(2,4-dinitrophenyl)oxime has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological tool.

Wirkmechanismus

The mechanism of action of Benzophenone O-(2,4-dinitrophenyl)oxime involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or activation of enzymatic activity. Additionally, the presence of nitro groups allows for redox reactions, which can generate reactive oxygen species and induce oxidative stress in biological systems .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of Benzophenone O-(2,4-dinitrophenyl)oxime, highlighting differences in substituents, applications, and physicochemical properties:

Key Comparative Insights

Reactivity and Stability: The 2,4-dinitrophenyl group in Benzophenone O-(2,4-dinitrophenyl)oxime enhances its electron-deficient nature, making it reactive in EDA complexes under light irradiation. This contrasts with Bromofenoxim, where bromine substituents increase lipophilicity and pesticidal activity . Steroid-derived oximes (e.g., 17β-hydroxy-5α-estran-3-one oxime) exhibit reduced reactivity due to bulky frameworks but show specificity in biological targeting .

Synthetic Utility: Benzophenone O-(2,4-dinitrophenyl)oxime facilitates spiropyrroline synthesis via photochemical pathways, unlike Bromofenoxim, which is optimized for agrochemical stability . Benzofuran-based oximes (e.g., ) demonstrate regioselectivity in heterocyclic ring formation, a trait absent in simpler benzophenone analogs .

Solubility: The nitro groups in Benzophenone O-(2,4-dinitrophenyl)oxime improve solubility in polar aprotic solvents (e.g., acetonitrile), whereas brominated analogs like Bromofenoxim are more lipid-soluble .

Biological and Industrial Applications: Benzophenone O-(2,4-dinitrophenyl)oxime is pivotal in drug discovery for generating spirocyclic scaffolds, whereas Bromofenoxim is restricted to herbicide use . P-Dimethylaminobenzophenone Syn-oxime lacks nitro groups but is used in UV-light studies due to its strong absorbance in the 300–400 nm range .

Research Findings and Mechanistic Insights

- Photochemical Behavior: Benzophenone O-(2,4-dinitrophenyl)oxime forms EDA complexes with bases like DBU, enabling radical-mediated cyclization under mild conditions. This contrasts with Bromofenoxim, which relies on redox interactions for herbicidal activity .

- Thermal Decomposition: Analogous oximes (e.g., Benzophenone O-vinyloxime in ) decompose upon heating to yield ketones or imines, suggesting similar pathways for the dinitrophenyl variant .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.